![molecular formula C25H31BrN2O2 B14201153 {4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone CAS No. 849766-46-7](/img/structure/B14201153.png)
{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone is a complex organic molecule featuring a bromophenyl group, a bipiperidinyl moiety, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone typically involves a multi-step process. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling with Bipiperidinyl Moiety: The bromophenyl intermediate is then coupled with a bipiperidinyl moiety through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Introduction of the Methoxyphenyl Group: The final step involves the introduction of the methoxyphenyl group through a Friedel-Crafts acylation reaction. This step typically uses an acid chloride derivative of the methoxyphenyl group and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions.
化学反応の分析
Types of Reactions
{4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino or thio derivatives.
科学的研究の応用
{4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: It is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, including polymers and nanomaterials.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the bipiperidinyl moiety can form hydrogen bonds and electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the compound’s biological effects.
類似化合物との比較
{4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: can be compared with similar compounds such as:
{4-[(4-Chlorophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and biological activity.
{4-[(4-Fluorophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: Contains a fluorine atom, which can influence its pharmacokinetic properties.
{4-[(4-Methylphenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone: The presence of a methyl group alters its steric and electronic properties.
These comparisons highlight the unique aspects of {4-[(4-Bromophenyl)methyl][1,4’-bipiperidin]-1’-yl}(2-methoxyphenyl)methanone
特性
CAS番号 |
849766-46-7 |
|---|---|
分子式 |
C25H31BrN2O2 |
分子量 |
471.4 g/mol |
IUPAC名 |
[4-[4-[(4-bromophenyl)methyl]piperidin-1-yl]piperidin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C25H31BrN2O2/c1-30-24-5-3-2-4-23(24)25(29)28-16-12-22(13-17-28)27-14-10-20(11-15-27)18-19-6-8-21(26)9-7-19/h2-9,20,22H,10-18H2,1H3 |
InChIキー |
WQLJYWHTNBYEOE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CCC(CC3)CC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


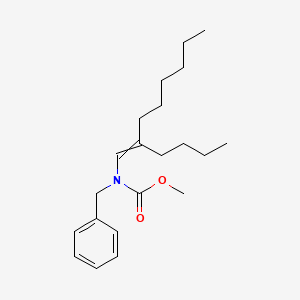


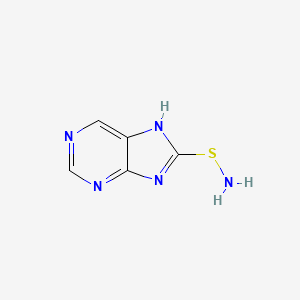
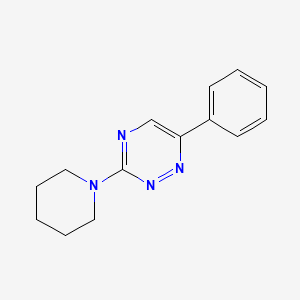
![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
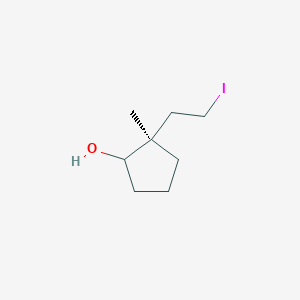

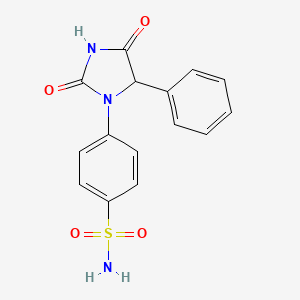
![(1S,5R)-1-(Triethylsilyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14201129.png)
![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
